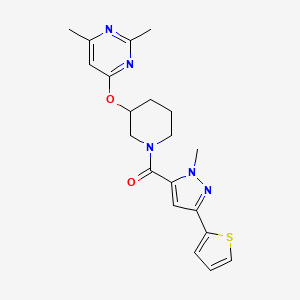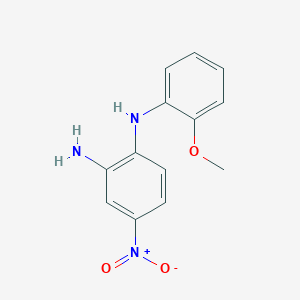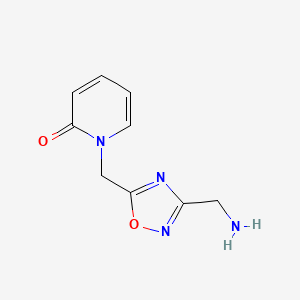
5-苯胺基-1,3-噻唑-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Anilino-1,3-thiazole-4-carboxylic acid is a derivative of thiazolecarboxylic acids . Thiazolecarboxylic acids are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid group or a derivative thereof .
Synthesis Analysis
The synthesis of 5-Anilino-1,3-thiazole-4-carboxylic acid and its derivatives involves various methods. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves the reaction of active methylene isocyanides such as tosylmethyl isocyanide, ethyl isocyanoacetate, and arylmethyl isocyanides with methyl arene- and hetarenecarbodithioates .Molecular Structure Analysis
The molecular structure of 5-Anilino-1,3-thiazole-4-carboxylic acid is characterized by a thiazole ring, which is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The molecular formula is C10H8N2O2S .Chemical Reactions Analysis
Thiazoles, including 5-Anilino-1,3-thiazole-4-carboxylic acid, are characterized by significant pi-electron delocalization and have some degree of aromaticity . They undergo various reactions, including condensation with oximes, anhydrides, and potassium thiocyanate (KSCN) to provide thiazoles .Physical And Chemical Properties Analysis
5-Anilino-1,3-thiazole-4-carboxylic acid is a derivative of thiazole, which is a pale yellow liquid with a pyridine-like odor . The molecular weight of 5-Anilino-1,3-thiazole-4-carboxylic acid is 220.252 .科学研究应用
合成和抗癌活性
5-苯胺基-1,3-噻唑-4-羧酸衍生物已被合成并评估其抗癌活性。例如,Atta 和 Abdel-Latif (2021) 合成了基于噻吩的化合物,包括噻唑-噻吩杂化物,它们对几种癌细胞系表现出良好的抑制活性。这项研究突出了该化合物在开发新的抗癌剂中的作用 (Atta & Abdel‐Latif, 2021)。
杂环化合物合成
与 5-苯胺基-1,3-噻唑-4-羧酸密切相关的噻唑羧酸衍生物已被合成,以用于各种科学和工业应用。Dovlatyan 等人(2004 年)专注于 2-氨基-4-甲基噻唑-5-羧酸的乙酯和苯胺的酰化,从而产生可用于开发新材料或药物化合物的衍生物 (Dovlatyan et al., 2004)。
绿色化学方法
4-噻唑烷酮-5-羧酸及其衍生物的合成已通过绿色化学方法进行了探索,强调了此类方法的环境效益和成本效益。Shaikh 等人(2022 年)引入了一种使用深共熔溶剂合成这些化合物的绿色方案,这些溶剂对环境危害较小,并为传统溶剂提供了有效的替代品 (Shaikh et al., 2022)。
抗菌和抗真菌应用
源自 5-苯胺基-1,3-噻唑-4-羧酸的化合物显示出有希望的抗菌和抗真菌活性。例如,由羧酸衍生物合成的新的功能化咪唑并[2,1-b]噻唑和噻唑并[3,2-a]嘧啶表现出显着的生物活性,表明它们在开发新的抗菌和抗真菌剂中的潜在用途 (Peterlin-Mašič 等人,2000 年)。
缓蚀
此外,基于 5-苯胺基-1,3-噻唑-4-羧酸衍生物的杂环化合物已被研究其作为缓蚀剂的潜力。Quraishi 和 Sardar (2003) 合成了在酸性溶液中对低碳钢显示出有效缓蚀作用的噻二唑啉衍生物,表明该化合物在保护工业材料中的用途 (Quraishi & Sardar, 2003)。
作用机制
Target of Action
It is known that thiazole derivatives, which include 5-anilino-1,3-thiazole-4-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological processes, contributing to the compound’s diverse range of effects.
Mode of Action
It is known that thiazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Thiazole derivatives are known to have diverse biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
It is known that thiazole derivatives can have a variety of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
属性
IUPAC Name |
5-anilino-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-10(14)8-9(15-6-11-8)12-7-4-2-1-3-5-7/h1-6,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSFOSULVDZRBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(N=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dichloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2531255.png)

![6-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B2531257.png)




![Ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2531268.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2531269.png)
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2531270.png)

![2-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoindoline-1,3-dione](/img/structure/B2531272.png)
![8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2531274.png)
![[3-(Dimethylamino)phenyl]-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2531277.png)